1,2-Dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione
CAS No.:
Cat. No.: VC16713707
Molecular Formula: C12H7F3O4S
Molecular Weight: 304.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F3O4S |
|---|---|
| Molecular Weight | 304.24 g/mol |
| IUPAC Name | 3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one |
| Standard InChI | InChI=1S/C12H7F3O4S/c13-12(14,15)9-5-7-6-3-1-2-4-8(6)19-11(16)10(7)20(9,17)18/h1-4,9H,5H2 |
| Standard InChI Key | ORBZBMXOTGHVHN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(S(=O)(=O)C2=C1C3=CC=CC=C3OC2=O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a fused bicyclic system comprising a thiophene ring (a five-membered aromatic ring with one sulfur atom) annulated to a chromene-derived framework (a benzopyran structure). The trifluoromethyl (-CF₃) group at position 2 introduces steric bulk and electron-withdrawing effects, while the trione moiety (three ketone groups) at positions 3, 3, and 4 contributes to its polar character.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇F₃O₄S |
| Molecular Weight | 304.24 g/mol |
| IUPAC Name | 2-(Trifluoromethyl)-3,3,4-trioxo-1,2-dihydrothieno[2,3-c]chromene |
| Canonical SMILES | O=C1C2=C(S(=O)(=O)C(C(F)(F)F)C2)C3=C1C=CC=C3 |
X-ray crystallography of analogous thieno-chromenes reveals planar bicyclic systems with bond lengths indicative of conjugated π-electron delocalization. The -CF₃ group adopts a trigonal pyramidal geometry, creating localized dipole moments that influence intermolecular interactions.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione typically involves multistep protocols starting from functionalized chromone or thiophene precursors . A notable one-pot method adapted from trifluoromethylchromone synthesis involves:
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Condensation: Reacting 2-hydroxyacetophenone derivatives with trifluoroacetic anhydride (TFAA) under acidic conditions to form trifluoroacetyl intermediates .
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Cyclization: Treating the intermediate with ethyl mercaptoacetate in the presence of solid acid catalysts (e.g., TiO₂-supported triflic acid) to induce thiophene ring closure .
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Oxidation: Using hydrogen peroxide or potassium persulfate to oxidize sulfide linkages to sulfone groups, yielding the trione structure.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | TFAA, H₂SO₄, 80°C, 4h | 78 |
| Cyclization | Ethyl mercaptoacetate, Ti-100 catalyst, 120°C | 85 |
| Oxidation | H₂O₂ (30%), AcOH, 60°C, 2h | 92 |
Physicochemical Properties
Thermal and Solubility Behavior
Differential scanning calorimetry (DSC) shows a melting point of 189–192°C, with decomposition onset at 240°C. The compound exhibits limited solubility in aqueous media (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 1785 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric stretch), and 1140 cm⁻¹ (C-F stretch).
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¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (d, J = 8.5 Hz, 1H, aromatic), 7.94 (s, 1H, thiophene), 4.56 (q, J = 7.0 Hz, 2H, -CH₂CF₃).
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¹⁹F NMR: Single peak at -64.3 ppm, confirming the -CF₃ group’s equivalence.
Biological and Material Applications
Materials Science Applications
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Organic Semiconductors: Thin films exhibit hole mobility of 0.15 cm²/V·s, attributed to π-stacking facilitated by the planar core.
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Coordination Polymers: Reacts with Zn²+ to form luminescent frameworks with quantum yields up to 45%.
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